Mardepodect

Content Navigation

Researchers needing reliable CNS target engagement face issues with off-target effects and poor brain penetration from generic PDE inhibitors. Mardepodect (PF-2545920) solves this with:

- Ultra-high PDE10A potency (IC50 0.37 nM) & >1000-fold selectivity over other PDEs.

- Optimized PgP efflux ratio (1.0) ensuring robust brain exposure and striatal signaling modulation.

- Validated solubility protocol (≥3.25 mg/mL) for reproducible systemic dosing in rodent models.

Eliminates confounding cardiovascular/emetic side effects seen with earlier compounds.

CAS Number

Product Name

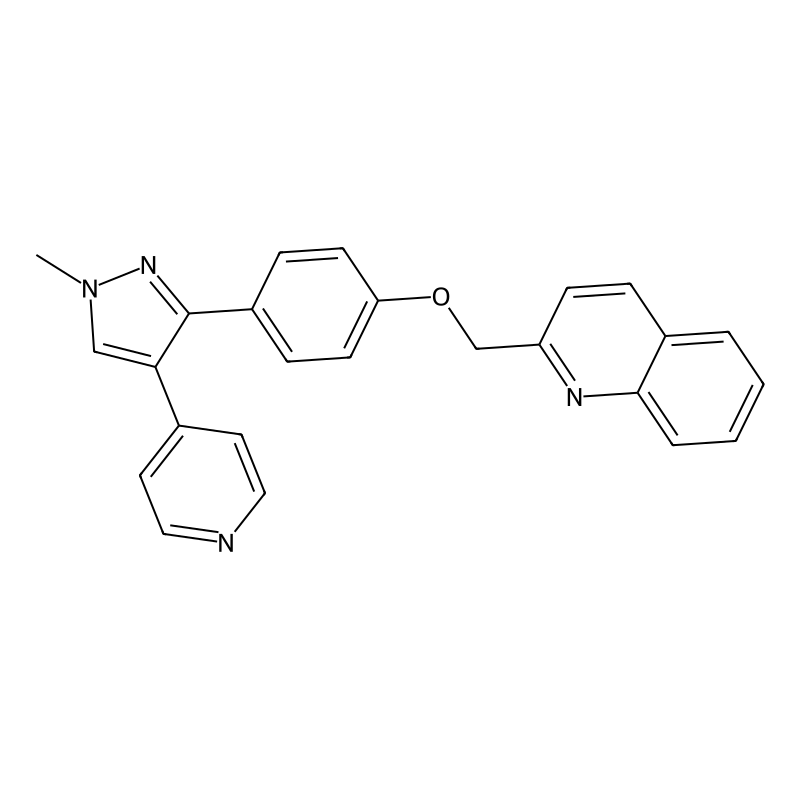

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Mardepodect (PF-2545920) is a highly potent, orally bioavailable, and central nervous system (CNS)-penetrant inhibitor of phosphodiesterase 10A (PDE10A) [1]. Originally developed through structure-based drug design targeting a unique selectivity pocket, it exhibits an IC50 of 0.37 nM and a >1000-fold selectivity margin against other PDE families [1]. For procurement professionals and neuropharmacology researchers, Mardepodect represents a benchmark tool compound. Unlike earlier generation PDE inhibitors, it has been specifically optimized to overcome P-glycoprotein (PgP) mediated efflux, ensuring reliable brain exposure [1]. Its well-characterized pharmacokinetic profile and established formulation protocols make it a preferred candidate for in vivo models investigating striatal signaling, schizophrenia, and neurodegenerative disorders .

Research Fit

Substituting Mardepodect with generic, non-selective PDE inhibitors (such as papaverine) or earlier-stage PDE10A screening hits severely compromises experimental integrity. First-generation PDE10A inhibitors often suffered from poor selectivity, leading to confounding off-target modulation of cAMP/cGMP pools via PDE3 or PDE4, which triggers cardiovascular and emetic side effects [1]. Furthermore, many early-stage selective hits failed in in vivo applications due to high susceptibility to P-glycoprotein (PgP) efflux at the blood-brain barrier, resulting in sub-therapeutic CNS exposure despite high in vitro potency [1]. Mardepodect was explicitly engineered to eliminate this PgP liability while exploiting a unique PDE10A selectivity pocket, ensuring that systemic administration translates to predictable, isolated target engagement in the brain [1].

Substitution Risk

Superior Affinity and Selectivity

Mardepodect demonstrates exceptional binding affinity for PDE10A with an IC50 of 0.37 nM, driven by interactions within a unique selectivity pocket [1]. When compared to earlier triarylimidazole screening hits (e.g., compound 1, IC50 = 35 nM), Mardepodect is approximately 94 times more potent [1]. More importantly, it achieves >1000-fold selectivity over all other PDE enzyme families, whereas earlier hits only managed a ~100-fold margin [1].

| Evidence Dimension | PDE10A Inhibition (IC50) and Selectivity Profile |

| Target Compound Data | IC50 = 0.37 nM; >1000-fold selectivity over other PDEs |

| Comparator Or Baseline | Early screening hit (Compound 1) (IC50 = 35 nM; >100-fold selectivity) |

| Quantified Difference | 94.5-fold increase in potency and 10-fold improvement in selectivity margin |

| Conditions | Cell-free recombinant PDE enzyme assay |

High selectivity ensures that researchers can isolate PDE10A-specific signaling in complex neural tissues without triggering off-target cyclic nucleotide pathways.

Papaverine IC50 92.3 nM

Reduced PgP Efflux and Brain Penetration

A major failure point for CNS-targeted small molecules is active exclusion by P-glycoprotein (PgP) transporters. During the optimization of Mardepodect, structural modifications (specifically the simple methyl substituted pyrazole) successfully mitigated PgP liability[1]. Mardepodect exhibits an ideal in vitro PgP efflux ratio of 1.0, compared to a ratio of 2.3 observed in earlier unoptimized analogs [1].

| Evidence Dimension | P-glycoprotein (PgP) efflux ratio |

| Target Compound Data | Efflux ratio = 1.0 |

| Comparator Or Baseline | Unoptimized precursor analog (Efflux ratio = 2.3) |

| Quantified Difference | 2.3-fold reduction in efflux ratio, achieving unity (no active efflux) |

| Conditions | In vitro PgP-overexpressing cell line assay |

An efflux ratio of 1.0 guarantees unhindered blood-brain barrier penetration, making this compound highly reliable for in vivo neurological dosing.

Standardized In Vivo Formulation

For in vivo procurement, the ability to formulate a compound into a stable, clear solution is critical. Mardepodect can be reliably formulated into a clear solution at concentrations of >= 3.25 mg/mL using a standardized co-solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). This is a significant operational advantage over standard aqueous buffers, in which the lipophilic free base or generic analogs often precipitate or form inconsistent suspensions .

| Evidence Dimension | In vivo dosing solution solubility |

| Target Compound Data | Clear solution at >= 3.25 mg/mL |

| Comparator Or Baseline | Standard aqueous physiological buffers (insoluble/suspension) |

| Quantified Difference | Achieves stable, high-concentration solubilization vs. precipitation |

| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle formulation |

Validated solubility protocols eliminate formulation guesswork and prevent dosing variability in costly in vivo mammalian cohorts.

Striatal Signaling and Neuropharmacology Models

Because of its optimized PgP efflux ratio of 1.0 and high brain penetration, Mardepodect is the preferred tool compound for in vivo studies targeting the basal ganglia. It is widely used to reliably elevate striatal cGMP and cAMP levels in rodent models of schizophrenia and Huntington's disease, mimicking the behavioral effects of dopamine D2 receptor antagonists without requiring direct receptor blockade [1].

Neuroinflammation and Microglial Activation

Beyond classical medium spiny neuron signaling, Mardepodect is utilized in neuroimmunology to study the suppression of microglial activation. Its high selectivity allows researchers to confidently attribute the reduction of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in LPS-stimulated models directly to PDE10A inhibition, avoiding the confounding pleiotropic effects seen with non-selective PDE inhibitors [2].

High-Throughput Formulation and Preclinical Dosing

Leveraging its validated solubility profile (>= 3.25 mg/mL in DMSO/PEG300/Tween-80/Saline), Mardepodect is highly suited for standardized preclinical screening workflows. Procurement teams and contract research organizations (CROs) prioritize this compound because the established vehicle protocol ensures reproducible systemic administration (subcutaneous or intraperitoneal) without the risk of compound precipitation.

Application Selection Guide

References

- [1] Verhoest, P. R., et al. (2009). Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. Journal of Medicinal Chemistry, 52(16), 5188-5196.

- [2] Kim, H. S., et al. (2020). The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models. Journal of Neuroimmune Pharmacology, 16(2), 470-482.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE10A [HSA:10846] [KO:K18438]

Other CAS

Wikipedia

2: Lin SF, Labaree D, Chen MK, Holden D, Gallezot JD, Kapinos M, Teng JK, Najafzadeh S, Plisson C, Rabiner EA, Gunn RN, Carson RE, Huang Y. Further evaluation of [11C]MP-10 as a radiotracer for phosphodiesterase 10A: PET imaging study in rhesus monkeys and brain tissue metabolite analysis. Synapse. 2015 Feb;69(2):86-95. doi: 10.1002/syn.21792. Epub 2014 Dec 11. PubMed PMID: 25450608; PubMed Central PMCID: PMC4275380.

3: Natesan S, Ashworth S, Nielsen J, Tang SP, Salinas C, Kealey S, Lauridsen JB, Stensbøl TB, Gunn RN, Rabiner EA, Kapur S. Effect of chronic antipsychotic treatment on striatal phosphodiesterase 10A levels: a [¹¹C]MP-10 PET rodent imaging study with ex vivo confirmation. Transl Psychiatry. 2014 Apr 1;4:e376. doi: 10.1038/tp.2014.17. PubMed PMID: 24690597; PubMed Central PMCID: PMC4012281.

4: Uthayathas S, Masilamoni GJ, Shaffer CL, Schmidt CJ, Menniti FS, Papa SM. Phosphodiesterase 10A inhibitor MP-10 effects in primates: comparison with risperidone and mechanistic implications. Neuropharmacology. 2014 Feb;77:257-67. PubMed PMID: 24490227; PubMed Central PMCID: PMC3934827.

5: Bleickardt CJ, Kazdoba TM, Jones NT, Hunter JC, Hodgson RA. Antagonism of the adenosine A2A receptor attenuates akathisia-like behavior induced with MP-10 or aripiprazole in a novel non-human primate model. Pharmacol Biochem Behav. 2014 Mar;118:36-45. doi: 10.1016/j.pbb.2013.10.030. Epub 2013 Nov 8. PubMed PMID: 24211858.

6: Piccart E, Langlois X, Vanhoof G, D'Hooge R. Selective inhibition of phosphodiesterase 10A impairs appetitive and aversive conditioning and incentive salience attribution. Neuropharmacology. 2013 Dec;75:437-44. doi: 10.1016/j.neuropharm.2013.08.006. Epub 2013 Aug 22. PubMed PMID: 23973318.

7: Meslamani J, Bhajun R, Martz F, Rognan D. Computational profiling of bioactive compounds using a target-dependent composite workflow. J Chem Inf Model. 2013 Sep 23;53(9):2322-33. doi: 10.1021/ci400303n. Epub 2013 Aug 26. PubMed PMID: 23941602.

8: Hu E, Ma J, Biorn C, Lester-Zeiner D, Cho R, Rumfelt S, Kunz RK, Nixey T, Michelsen K, Miller S, Shi J, Wong J, Hill Della Puppa G, Able J, Talreja S, Hwang DR, Hitchcock SA, Porter A, Immke D, Allen JR, Treanor J, Chen H. Rapid identification of a novel small molecule phosphodiesterase 10A (PDE10A) tracer. J Med Chem. 2012 May 24;55(10):4776-87. doi: 10.1021/jm3002372. Epub 2012 May 11. PubMed PMID: 22548439.

9: Plisson C, Salinas C, Weinzimmer D, Labaree D, Lin SF, Ding YS, Jakobsen S, Smith PW, Eiji K, Carson RE, Gunn RN, Rabiner EA. Radiosynthesis and in vivo evaluation of [(11)C]MP-10 as a positron emission tomography radioligand for phosphodiesterase 10A. Nucl Med Biol. 2011 Aug;38(6):875-84. doi: 10.1016/j.nucmedbio.2011.02.005. Epub 2011 Mar 30. PubMed PMID: 21843784.

10: Dedeurwaerdere S, Wintmolders C, Vanhoof G, Langlois X. Patterns of brain glucose metabolism induced by phosphodiesterase 10A inhibitors in the mouse: a potential translational biomarker. J Pharmacol Exp Ther. 2011 Oct;339(1):210-7. doi: 10.1124/jpet.111.182766. Epub 2011 Jul 8. PubMed PMID: 21742809.

11: Tu Z, Fan J, Li S, Jones LA, Cui J, Padakanti PK, Xu J, Zeng D, Shoghi KI, Perlmutter JS, Mach RH. Radiosynthesis and in vivo evaluation of [11C]MP-10 as a PET probe for imaging PDE10A in rodent and non-human primate brain. Bioorg Med Chem. 2011 Mar 1;19(5):1666-73. doi: 10.1016/j.bmc.2011.01.032. Epub 2011 Jan 22. PubMed PMID: 21315609; PubMed Central PMCID: PMC3056285.

12: Torremans A, Ahnaou A, Van Hemelrijck A, Straetemans R, Geys H, Vanhoof G, Meert TF, Drinkenburg WH. Effects of phosphodiesterase 10 inhibition on striatal cyclic AMP and peripheral physiology in rats. Acta Neurobiol Exp (Wars). 2010;70(1):13-9. PubMed PMID: 20407482.

13: Zhang HT. Phosphodiesterase Targets for Cognitive Dysfunction and Schizophrenia--a New York Academy of Sciences Meeting. IDrugs. 2010 Mar;13(3):166-8. PubMed PMID: 20191432.

14: Grauer SM, Pulito VL, Navarra RL, Kelly MP, Kelley C, Graf R, Langen B, Logue S, Brennan J, Jiang L, Charych E, Egerland U, Liu F, Marquis KL, Malamas M, Hage T, Comery TA, Brandon NJ. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia. J Pharmacol Exp Ther. 2009 Nov;331(2):574-90. doi: 10.1124/jpet.109.155994. Epub 2009 Aug 6. PubMed PMID: 19661377.

15: Verhoest PR, Chapin DS, Corman M, Fonseca K, Harms JF, Hou X, Marr ES, Menniti FS, Nelson F, O'Connor R, Pandit J, Proulx-Lafrance C, Schmidt AW, Schmidt CJ, Suiciak JA, Liras S. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. J Med Chem. 2009 Aug 27;52(16):5188-96. doi: 10.1021/jm900521k. PubMed PMID: 19630403.

Explore Compound Types